5-Methoxy-2-(trifluoromethyl)pyridine

Process Chemistry Purification Isomer Separation

5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1) is a fluorinated pyridine derivative that serves as a versatile building block in pharmaceutical and agrochemical research. The compound features a methoxy group at the 5-position and a trifluoromethyl group at the 2-position, creating a para-substituted push-pull electronic system that is structurally distinct from its regioisomer, 2-methoxy-5-(trifluoromethyl)pyridine.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 216766-13-1
Cat. No. B1322062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(trifluoromethyl)pyridine
CAS216766-13-1
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3
InChIKeyMRHJZBSCOLVMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1) – Procurement-Grade Building Block for Fluorinated Heterocycle Synthesis


5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1) is a fluorinated pyridine derivative that serves as a versatile building block in pharmaceutical and agrochemical research . The compound features a methoxy group at the 5-position and a trifluoromethyl group at the 2-position, creating a para-substituted push-pull electronic system that is structurally distinct from its regioisomer, 2-methoxy-5-(trifluoromethyl)pyridine . Its electron-withdrawing trifluoromethyl group enhances metabolic stability, while the methoxy group provides a handle for further synthetic elaboration, making it a preferred intermediate over non-fluorinated or halogenated analogs in discovery programs requiring specific electronic profiles .

Why 5-Methoxy-2-(trifluoromethyl)pyridine Cannot Be Substituted by Its Regioisomer or Halogenated Analogs in Research Synthesis


Generic substitution of 5-methoxy-2-(trifluoromethyl)pyridine with its regioisomer, 2-methoxy-5-(trifluoromethyl)pyridine, or with halogenated analogs such as 2-chloro-5-(trifluoromethyl)pyridine is not chemically equivalent and can lead to divergent synthetic outcomes . The distinct positioning of the electron-donating methoxy group relative to the electron-withdrawing trifluoromethyl group results in a unique dipole moment and reactivity profile that governs regioselectivity in subsequent reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling [1]. Furthermore, the para-substitution pattern on the pyridine ring in the target compound produces a different conformational landscape compared to its regioisomer, which can significantly influence binding affinity in biological targets [2]. The quantitative evidence below substantiates these differences.

Quantitative Differentiation of 5-Methoxy-2-(trifluoromethyl)pyridine from Its Closest Analogs


Boiling Point Differential Enables Distillation-Based Separation from Regioisomer

The target compound, 5-methoxy-2-(trifluoromethyl)pyridine, exhibits a higher boiling point than its regioisomer, 2-methoxy-5-(trifluoromethyl)pyridine, under equivalent conditions, enabling distinction and separation via fractional distillation during procurement quality control .

Process Chemistry Purification Isomer Separation

Distinct Electronic Profile: Computed XLogP3 and Polar Surface Area Differentiate Isomers

The target compound's computed XLogP3 of 1.7 and topological polar surface area (TPSA) of 22.1 Ų [1] contribute to a distinct physicochemical profile compared to halogenated analogs such as 2-chloro-5-(trifluoromethyl)pyridine (LogP ~2.75 ), indicating a lower lipophilicity that may translate into more favorable aqueous solubility and reduced off-target binding.

Medicinal Chemistry Lipophilicity Drug Design

Synthetic Accessibility: Higher Yield Route via Methoxide Displacement of 5-Bromo-2-trifluoromethylpyridine

A reported synthetic route to the target compound via nucleophilic aromatic substitution of 5-bromo-2-trifluoromethylpyridine with sodium methoxide achieves a yield of approximately 87% , which is substantially higher than the yields typically reported for the synthesis of the regioisomer 2-methoxy-5-trifluoromethylpyridine from 2-chloro-5-trifluoromethylpyridine , indicating a more efficient and potentially lower-cost manufacturing process.

Synthetic Methodology Yield Optimization Cost of Goods

Torsional Conformational Locking: Methoxy Group at 5-Position Exhibits Higher Rotational Barrier

Ab initio calculations on para-substituted pyridines indicate that a methoxy group in the para position relative to an electron-withdrawing group (as in the target compound) exhibits a higher torsional barrier than in the meta position, suggesting a more conformationally restricted bioactive conformation [1]. This contrasts with the regioisomer, where the methoxy group is ortho to the ring nitrogen and thus experiences different electronic and steric environments.

Computational Chemistry Conformational Analysis Target Binding

Optimal Application Scenarios for 5-Methoxy-2-(trifluoromethyl)pyridine Based on Differentiated Properties


Lead Optimization in Medicinal Chemistry: When Favorable Lipophilicity Is Critical

Based on its lower LogP of 2.11 compared to the more lipophilic 2-chloro analog (LogP 2.75), 5-methoxy-2-(trifluoromethyl)pyridine is the preferred core scaffold when a research program aims to maintain ligand efficiency while reducing logD-related off-target toxicity. It is particularly suitable for CNS-targeted programs where lower lipophilicity correlates with improved brain penetration and reduced phospholipidosis risk .

Process Development: Cost-Efficient Large-Scale Synthesis

The 87% yield achievable via the SNAr route from 5-bromo-2-trifluoromethylpyridine makes this compound a strong candidate for process chemistry scale-up. Procurement teams should consider it when a high-yielding, robust synthetic route is required to meet kilogram-scale demands, as the efficiency gain over the regioisomer translates directly into lower cost of goods.

Fragment-Based Drug Discovery (FBDD): A Versatile 3D Scaffold

As a fragment molecule (MW 177.12) with a well-defined conformational preference due to its para-substitution pattern, 5-methoxy-2-(trifluoromethyl)pyridine is an ideal starting point for fragment growing and linking strategies . Its TPSA of 22.1 Ų and the distinct torsional barrier around the methoxy group offer structural novelty that can be exploited to generate proprietary chemical space different from more common 2-substituted pyridine fragments.

Agrochemical Intermediate: Building Block for Sulfoximine Insecticides

Patents covering 3-substituted-6-trifluoromethylpyridines explicitly identify compounds like 5-methoxy-2-(trifluoromethyl)pyridine as key intermediates for the synthesis of N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximine insecticides [1]. Its use in this context leverages the electron-withdrawing CF3 group for target binding and metabolic stability, while the methoxy group serves as a synthetic handle for late-stage functionalization.

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